molecular formula C18H20N2 B170685 2,2'-(Mesitylmethylene)bis(1H-pyrrole) CAS No. 159152-14-4

2,2'-(Mesitylmethylene)bis(1H-pyrrole)

Cat. No. B170685
CAS RN: 159152-14-4
M. Wt: 264.4 g/mol
InChI Key: LMSFUWKGADQXES-UHFFFAOYSA-N
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Description

“2,2’-(Mesitylmethylene)bis(1H-pyrrole)” is a chemical compound with the molecular formula C18H20N2 . It has an average mass of 264.365 Da and a monoisotopic mass of 264.162659 Da .


Synthesis Analysis

The synthesis of pyrrole compounds, such as “2,2’-(Mesitylmethylene)bis(1H-pyrrole)”, often involves the Paal-Knorr pyrrole synthesis, which is a chemical reaction that synthesizes substituted pyrroles . This reaction involves the condensation of primary amines with 1,4-diketones . Other methods include the use of metal-catalyzed conversions of primary diols and amines .


Molecular Structure Analysis

The molecular structure of “2,2’-(Mesitylmethylene)bis(1H-pyrrole)” consists of a mesitylmethylene group (a derivative of methane where three hydrogen atoms are replaced by methyl groups) bridging two pyrrole rings . The pyrrole ring is a five-membered aromatic ring with four carbon atoms and one nitrogen atom .


Physical And Chemical Properties Analysis

“2,2’-(Mesitylmethylene)bis(1H-pyrrole)” has a density of 1.1±0.1 g/cm3, a boiling point of 456.5±40.0 °C at 760 mmHg, and a flash point of 199.3±18.6 °C . It has 2 H-bond acceptors, 2 H-bond donors, and 3 freely rotating bonds . Its LogP value is 4.13, indicating its lipophilicity .

Scientific Research Applications

Conducting Polymers from Pyrrole Derivatives

  • Electropolymerization of Pyrrole-Based Monomers : Derivatives of bis(pyrrol-2-yl) arylenes, including 2,2'-(Mesitylmethylene)bis(1H-pyrrole), have been synthesized and shown to oxidize at relatively low potentials, forming stable cation radicals. Electropolymerization of these monomers yields polymers with low oxidation potentials, indicating stability in their conducting form (Sotzing et al., 1996).

Electropolymerization in the Presence of Oxidized Electrolytes

  • Electropolymerization with Sodium Tetraphenylborate : Research has demonstrated that the low oxidation potential of pyrrole derivatives, like 2,2'-(Mesitylmethylene)bis(1H-pyrrole), allows for their electropolymerization in the presence of easily oxidized electrolytes. This produces conducting polymers with unique properties (Larmat et al., 1996).

Applications in Memristors and Electronics

  • Donor-Acceptor Polymers for Memristors : Donor-acceptor copolymers utilizing pyrrole derivatives have shown promising results in the field of memristive devices. These polymers exhibit a strong dipole moment, contributing to sustained conductive charge-transfer states, essential for nonvolatile memristive performance (Wang et al., 2014).

Synthesis of Bis(pyrrol-2-yl)arylenes

  • Tandem Bidirectional Addition in Synthesis : A practical method for synthesizing bis(pyrrol-2-yl)arylenes, including 2,2'-(Mesitylmethylene)bis(1H-pyrrole), involves a copper-catalyzed tandem bidirectional addition of vinylmagnesium bromide to aryldicarboxylates. This method significantly influences the electrochemical properties of the comonomers (Hansford et al., 2005).

Catalytic Applications

  • Catalytic Cyclodimerization : Acylethynylpyrroles, related to pyrrole derivatives, have shown potential in catalytic cyclodimerization processes, forming bis(acylmethylidene)dipyrrolo[1,2-a:1',2'-d]pyrazines. This demonstrates the versatility of pyrrole derivatives in catalytic applications (Wasselle, 1939).

Electropolymerization and Charge Transport

  • Study of Electropolymerization and Charge Transport : The study of poly[1,4-bis(pyrrol-2-yl)phenylene], a polymer derived from pyrrole derivatives, revealed insights into its electrochemical and electronic properties. It highlights the polymer's stability and the mechanisms of ion and charge transport during redox switching (Larmat et al., 2001).

Safety and Hazards

“2,2’-(Mesitylmethylene)bis(1H-pyrrole)” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-[1H-pyrrol-2-yl-(2,4,6-trimethylphenyl)methyl]-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-12-10-13(2)17(14(3)11-12)18(15-6-4-8-19-15)16-7-5-9-20-16/h4-11,18-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSFUWKGADQXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C2=CC=CN2)C3=CC=CN3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472479
Record name 2,2'-[(2,4,6-Trimethylphenyl)methylene]di(1H-pyrrole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159152-14-4
Record name 2,2'-[(2,4,6-Trimethylphenyl)methylene]di(1H-pyrrole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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